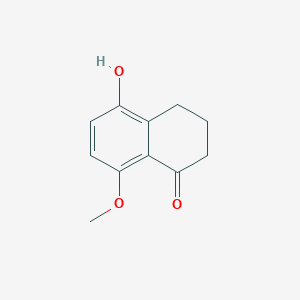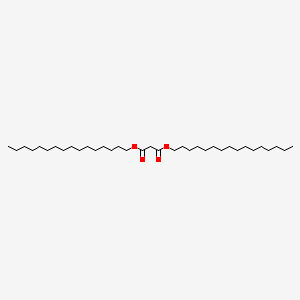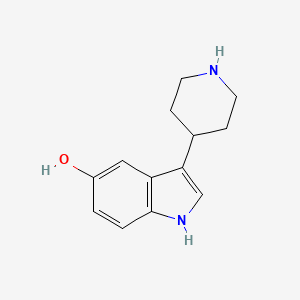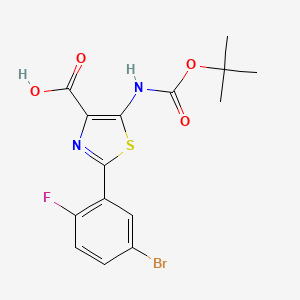
2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine, fluorine, and a tert-butoxycarbonylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is often synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of Substituents: The bromine and fluorine atoms are introduced via halogenation reactions, while the tert-butoxycarbonylamino group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid: Lacks the tert-butoxycarbonylamino group, resulting in different chemical properties and reactivity.
2-(5-Chloro-2-fluorophenyl)-5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid:
2-(5-Bromo-2-methylphenyl)-5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid: Substitution of fluorine with a methyl group changes the compound’s electronic properties and reactivity.
Uniqueness
The unique combination of bromine, fluorine, and tert-butoxycarbonylamino groups in 2-(5-Bromo-2-fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid imparts distinct chemical properties that differentiate it from similar compounds. These properties include enhanced stability, specific reactivity patterns, and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H14BrFN2O4S |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H14BrFN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-6-7(16)4-5-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21) |
Clé InChI |
ZCHCSYNILJGMJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=CC(=C2)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


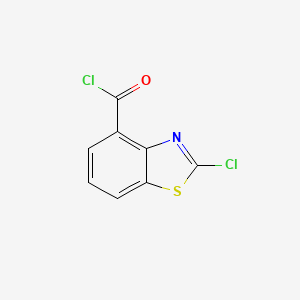
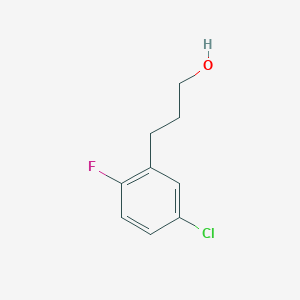
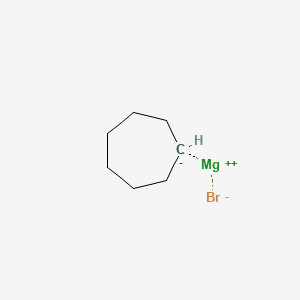
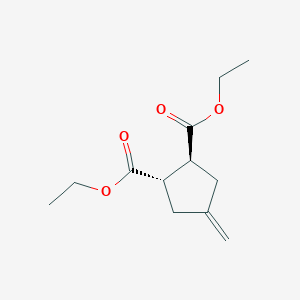
![Ethyl 3-[(ethoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B8760222.png)
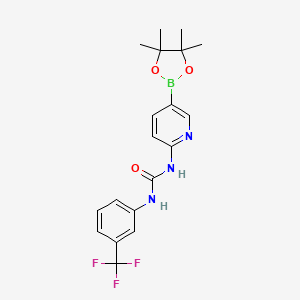

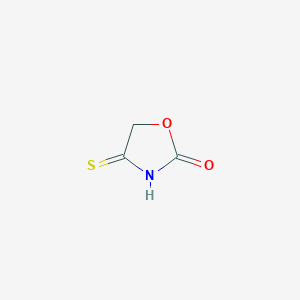
![2-[2-(benzyloxy)-5-bromophenyl]acetic acid](/img/structure/B8760265.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde](/img/structure/B8760272.png)

